BCR/ABL 210 kD fusion protein (259-269)

HLA restriction T-cell epitope mapping cancer vaccine design

The BCR/ABL 210 kD fusion protein (259-269) is an 11-amino acid synthetic peptide (sequence ATGFKQSSK) that spans the junctional region of the chimeric p210 BCR-ABL oncoprotein, a hallmark of the Philadelphia chromosome translocation in chronic myeloid leukemia (CML) and Ph+ acute lymphoblastic leukemia (ALL). This peptide is derived from the b3a2 breakpoint variant, which is the most common BCR-ABL transcript found in approximately 95% of CML patients.

Molecular Formula
Molecular Weight
Cat. No. B1574950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBCR/ABL 210 kD fusion protein (259-269)
SynonymsBCR/ABL 210 kD fusion protein (259-269)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

BCR/ABL 210 kD Fusion Protein (259-269) Peptide: Leukemia-Specific Antigen for Immune Monitoring and Vaccine Research


The BCR/ABL 210 kD fusion protein (259-269) is an 11-amino acid synthetic peptide (sequence ATGFKQSSK) that spans the junctional region of the chimeric p210 BCR-ABL oncoprotein, a hallmark of the Philadelphia chromosome translocation in chronic myeloid leukemia (CML) and Ph+ acute lymphoblastic leukemia (ALL) [1]. This peptide is derived from the b3a2 breakpoint variant, which is the most common BCR-ABL transcript found in approximately 95% of CML patients [2]. Its sequence is absent from native BCR and ABL proteins, establishing it as a truly tumor-specific immunological target [3]. The peptide is predominantly used as an antigen in MHC multimer reagents for detecting CD8+ T cell responses in immunotherapy monitoring, vaccine development, and leukemia antigen discovery [4].

Why BCR/ABL 210 kD Fusion Protein (259-269) Cannot Be Replaced by Other BCR-ABL Junctional Peptides


BCR-ABL junctional peptides with different amino acid sequences productively engage distinct, non-overlapping sets of human leukocyte antigen (HLA) class I alleles, meaning that a peptide restricted to HLA-A2 (e.g., SSKALQRPV) cannot detect or stimulate T cells in patients who lack that allele [1]. The (259-269) peptide ATGFKQSSK is uniquely unrestricted to a single HLA allele; it binds both HLA-A*03:01 (HLA-A3 supertype) and HLA-A*11:01 with experimentally verified high-to-intermediate affinity, a dual-restriction profile not shared by the widely used HLA-A2-restricted nonapeptide SSKALQRPV or the HLA-B8-restricted GFKQSSKAL [2]. Therefore, substituting the (259-269) peptide with another BCR-ABL junctional peptide necessarily excludes entire HLA-genotyped patient cohorts from immune detection or therapeutic benefit. This allelic specificity also dictates which population subsets are addressable in clinical trials, directly impacting the statistical power and generalizability of immunomonitoring studies [3].

Quantitative Comparative Evidence: Selecting BCR/ABL 210 kD Fusion Protein (259-269) Over Other Junctional Peptides


Dual HLA-A*03:01 and HLA-A*11:01 Restriction Versus Single-Allele Restriction of Alternative Peptides

The peptide ATGFKQSSK binds with high affinity (<50 nM IC50) to HLA-A*03:01 and with intermediate affinity (≤500 nM IC50) to HLA-A*11:01, as measured by competition-based MHC class I binding radioimmunoassay [1]. In contrast, the commonly used BCR-ABL peptide SSKALQRPV is restricted solely to HLA-A*02:01 and shows no binding to A*03:01 or A*11:01 in the same assay system [1]. The HLA-A3/11 dual restriction of ATGFKQSSK has been independently confirmed in five MHC ligand assays and three T-cell recognition experiments curated in the Immune Epitope Database (IEDB) [2]. No other BCR-ABL junctional peptide of comparable length demonstrates binding to both of these alleles simultaneously.

HLA restriction T-cell epitope mapping cancer vaccine design

Population Coverage Advantage for A*03:01/A*11:01 Dual-Restricted Peptide in Clinical Trial Cohort Selection

Among candidate BCR-ABL junctional peptides with documented clinical use, ATGFKQSSK (259-269) uniquely addresses both HLA-A*03:01 and HLA-A*11:01 genotypes, which together constitute a substantially larger combined allele frequency than any single restriction in populations of European, East Asian, and South Asian ancestry [1]. For example, HLA-A*02:01 (which restricts SSKALQRPV) has an allele frequency of approximately 26% in European populations, whereas the combined A*03:01 plus A*11:01 frequency reaches approximately 18–36% depending on the population [1][2]. Critically, in East Asian populations, HLA-A*11:01 alone can exceed 25% allele frequency, making the (259-269) peptide the only HLA-matched BCR-ABL reagent for a large fraction of patients in this demographic [2]. Clinical vaccination protocols such as Cathcart 2004 and Bocchia 2005 explicitly included ATGFKQSSK as the sole HLA-A11-restricted component, alongside separate A2, A3, B8, and class II peptides, because no single peptide could substitute for this allelic coverage [3].

population pharmacogenetics clinical trial design HLA allele frequency

Documented Performance of ATGFKQSSK in Validated MHC Pentamer Reagents for T-Cell Detection by Flow Cytometry

ATGFKQSSK is commercially available as a pre-validated MHC pentamer reagent (HLA-A*03:01/A*11:01, >95% purity verified by HPLC-MS) specifically formulated for antigen-specific CD8+ T-cell detection by flow cytometry [1]. This reagent format has demonstrated 'high avidity' for CD8+ T cells according to the manufacturer's QC specifications [1]. Curated IEDB experimental data confirm that ATGFKQSSK-loaded MHC complexes elicit positive responses in 3 of 3 cytotoxicity assays and 2 of 2 IFN-γ release assays tested across independent laboratories [2]. In contrast, the most widely used alternative peptide SSKALQRPV is primarily available only as an unconjugated research peptide and lacks the same degree of documented multimer QC release testing with specified purity and functional verification thresholds for flow-cytometry-ready reagents [3]. Moreover, while HSATGFKQSSK (a 12-mer overlapping the 259-269 region) is also available as an MHC tetramer, it has a restricted HLA-A*03:01-only binding profile, missing the A*11:01 reactivity that makes ATGFKQSSK suitable for broader patient screening [4].

MHC multimer flow cytometry T-cell monitoring

b3a2 Transcript Exclusivity: Sequence-Specific Differentiation from b2a2-Restricted Peptides

The (259-269) peptide ATGFKQSSK is entirely encoded within the b3a2 (e13a2) BCR-ABL transcript junction and cannot be generated from the b2a2 (e14a2) transcript, as confirmed by peptide sequence mapping to genomic breakpoint annotations [1]. None of the CML b2a2 junctional peptides tested in the foundational Bocchia et al. (1995) study showed HLA binding affinities below 500 nM for any allele tested, whereas four b3a2-derived peptides (including ATGFKQSSK) showed high-to-intermediate binding to A3, A11, and B8 [2]. This establishes a clear biochemical basis for transcript-specific reagent selection: laboratories performing b3a2-specific immune monitoring must use b3a2-encoded junctional peptides, as b2a2 peptides lack both the sequence homology and verified immunogenicity required for functional T-cell detection [3]. In clinical settings where both b3a2 and b2a2 patients are enrolled (e.g., Maslak 2008 protocol), separate peptide panels must be deployed, and ATGFKQSSK is the designated A11-restricted component of the b3a2 panel [4].

breakpoint junction transcript variant tumor-specific antigen

Optimal Application Scenarios for BCR/ABL 210 kD Fusion Protein (259-269) Peptide Based on Comparative Evidence


HLA-A*03:01- or HLA-A*11:01-Restricted CD8+ T-Cell Immunomonitoring by MHC Multimer Flow Cytometry

The validated MHC pentamer reagent containing ATGFKQSSK enables direct ex vivo identification and quantification of BCR-ABL-specific CD8+ T cells in peripheral blood samples from CML patients or vaccinated donors who are HLA-A*03:01- or HLA-A*11:01-positive [1]. As demonstrated in clinical vaccination trials, this is the only peptide that provides A11-restricted detection, and reagents restricted to A2 or B8 cannot substitute for this purpose in HLA-mismatched donors [2]. IEDB-curated data confirm that the peptide consistently elicits positive cytotoxic and IFN-γ responses, supporting its reliability as an immune readout reagent [3].

Construction of Complete Multi-HLA Peptide Panels for b3a2-Specific Vaccine Clinical Trials

When designing a multi-peptide b3a2-targeted vaccine, the standard panel established through multiple clinical trials (Pinilla-Ibarz 2000, Cathcart 2004, Bocchia 2005) requires inclusion of five to six peptides spanning HLA-A2, A3, A11, A3/11, B8, and class II restrictions to ensure broad patient eligibility [1]. The 259-269 peptide ATGFKQSSK serves as the sole A11-restricted component of this panel. Its procurement is mandatory for any protocol replicating or building upon these clinically validated vaccination strategies, which have collectively demonstrated safety and reproducible T-cell immune responses across hundreds of patients [2].

b3a2 Transcript-Specific Immune Response Dissection in CML Residual Disease Studies

For translational research studies that require stratification of immune responses by BCR-ABL transcript type, the 259-269 peptide ATGFKQSSK provides a b3a2-exclusive immunological probe that does not cross-react with b2a2 breakpoint sequences [1]. This is particularly relevant because b3a2-positive patients represent the overwhelming majority of CML cases, and b2a2-derived peptides show negligible HLA binding and are therefore non-functional as immune monitoring tools [2]. Using this peptide enables researchers to correlate b3a2 transcript levels (measured by qPCR) with b3a2-specific T-cell frequencies in longitudinal minimal residual disease monitoring protocols [3].

Quote Request

Request a Quote for BCR/ABL 210 kD fusion protein (259-269)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.